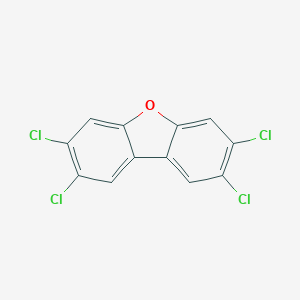

2,3,7,8-テトラクロロジベンゾフラン

概要

説明

2,3,7,8-テトラクロロジベンゾフランは、化学式C₁₂H₄Cl₄Oのポリ塩素化ジベンゾフランです。 これは、ジベンゾフラン環系に1〜8個の塩素原子を付加した塩素化ベンゾフランのファミリーに属します 。この化合物は、環境における残留性と潜在的な毒性で知られています。 市販されていませんが、さまざまな産業プロセスで不要な副産物として生成されます .

製造方法

2,3,7,8-テトラクロロジベンゾフランは、意図的に製造されていません。通常、塩素化化合物を含む産業プロセスで副産物として生成されます。 生成条件には、アルカリ性媒体、150℃以上の温度、UV光またはラジカル生成物質への暴露が含まれます 。塩素化農薬の製造では、オルトクロロフェノールの分子間縮合によって生成されます。 さらに、プレジベンゾフランの分子内環化反応と、塩化物の存在下での有機塩素系または非塩素系有機化合物の燃焼および熱分解を含む熱的廃棄物処理プロセスでも生成されます .

作用機序

2,3,7,8-テトラクロロジベンゾフランの毒性効果は、アリール炭化水素受容体(AhR)との相互作用によって媒介されます。 AhRに結合すると、CYP1A1遺伝子などの複数のフェーズIおよびII異物代謝酵素遺伝子の発現を活性化します 。 この活性化は、酸化ストレスや潜在的な発がん性など、さまざまな生化学的および毒性学的効果をもたらします .

類似化合物の比較

2,3,7,8-テトラクロロジベンゾフランは、塩素原子の数と位置が異なる化合物を含む、より広範なポリ塩素化ジベンゾフラン(PCDF)ファミリーの一部です。類似の化合物には、以下が含まれます。

2,3,7,8-テトラクロロジベンゾ-p-ジオキシン(TCDD): 高い毒性と環境における残留性で知られています.

その他のPCDF: 1,2,3,4-テトラクロロジベンゾフランや1,2,3,7,8-ペンタクロロジベンゾフランなど、同様の毒性学的特性を共有していますが、塩素置換パターンが異なります.

2,3,7,8-テトラクロロジベンゾフランは、特定の塩素置換パターンにより、他のPCDFと比較して反応性と毒性が異なります .

科学的研究の応用

2,3,7,8-Tetrachlorodibenzofuran is primarily studied for its environmental and toxicological impacts. It is used as a model compound to understand the behavior of polychlorinated dibenzofurans in the environment. Research applications include:

Environmental Chemistry: Studying its formation, degradation, and persistence in various environmental compartments.

Toxicology: Investigating its toxic effects on different organisms, including its impact on hepatic functions and reproductive health

Photocatalysis: Exploring its degradation using photocatalytic methods involving titanium-based catalysts.

生化学分析

Cellular Effects

The effects of 2,3,7,8-Tetrachlorodibenzofuran on cells are complex and varied. It has been shown to cause problems in multiple organs within mice such as its liver, jejunum, cecum, small intestine, large intestine .

Molecular Mechanism

It is known to react with hydrogen peroxide (H2O2) and its anion, forming a molecular complex . This reaction involves the nucleophilic aromatic substitution of 2,3,7,8-Tetrachlorodibenzofuran by H2O2, resulting in the formation of an intermediate containing an O−O bond .

Temporal Effects in Laboratory Settings

2,3,7,8-Tetrachlorodibenzofuran has an estimated half-life of around 60 days in the soil and atmosphere This suggests that it is relatively stable over time

Dosage Effects in Animal Models

The effects of 2,3,7,8-Tetrachlorodibenzofuran vary with different dosages in animal models. For instance, it has been shown to induce weight loss and mortality in guinea pigs when administered at a dose of 10 µg/kg .

Metabolic Pathways

It is known to be metabolized by the cytochrome P-450-containing monooxygenases

準備方法

2,3,7,8-Tetrachlorodibenzofuran is not intentionally manufactured. It is typically formed as a by-product in industrial processes that involve chlorinated compounds. The formation conditions include alkaline mediums, temperatures over 150°C, and exposure to UV light or radical-forming substances . In the production of chlorinated pesticides, it is formed by the intermolecular condensation of ortho-chlorophenols. Additionally, intramolecular cyclization reactions of predibenzofurans and thermal waste treatment processes involving combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides also result in its formation .

化学反応の分析

2,3,7,8-テトラクロロジベンゾフランは、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素(H₂O₂)とそのアニオンと反応し、求核的芳香族置換反応を起こし、O-O結合を含む中間体を生成します.

還元: 特定の条件下では、化合物を還元できますが、詳細な経路はあまり研究されていません。

置換: メチリジンラジカル(CH)などの反応性ラジカルの存在下で、特に求核的芳香族置換反応を起こす可能性があります。この反応は、反応条件に応じて複数の生成物を生成する可能性があります。

科学研究の応用

2,3,7,8-テトラクロロジベンゾフランは、主にその環境および毒性学的影響について研究されています。環境におけるポリ塩素化ジベンゾフランの挙動を理解するためのモデル化合物として使用されます。研究の応用には、以下が含まれます。

環境化学: さまざまな環境区画における生成、分解、残留性の研究.

毒性学: 肝機能や生殖への影響など、さまざまな生物に対する毒性効果の調査

光触媒: チタン系触媒を用いた光触媒法による分解の探求.

類似化合物との比較

2,3,7,8-Tetrachlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs), which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

2,3,7,8-Tetrachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its reactivity and toxicity compared to other PCDFs .

生物活性

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family and is recognized for its potent biological activity and toxicological implications. This article delves into the biological effects of TCDF, emphasizing its pharmacokinetics, mechanisms of action, and health effects based on diverse research findings.

TCDF is a colorless crystalline solid that is sparingly soluble in most organic solvents and essentially insoluble in water. Its stability to heat and chemical degradation makes it a persistent environmental contaminant. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 322.4 g/mol |

| Solubility | Sparingly soluble in organic solvents; insoluble in water |

| Stability | Stable to heat, acids, and alkali; degrades under UV light |

Pharmacokinetics

Research indicates that TCDF undergoes significant absorption and bioaccumulation in animal models. A study on rats showed that following a single subcutaneous injection of TCDF, peak concentrations were observed in the liver and adipose tissues after several days. The half-life (T1/2) of TCDF in liver tissue was approximately 13.6 days, while in adipose tissue it was about 24.5 days .

Key Findings:

- Absorption : 90% absorption within 3 days post-injection.

- Distribution : Peak liver concentration after 3 days was 4.7 ng/g wet weight.

- Induction of Liver Enzymes : Maximum induction of ethoxyresorufin O-deethylase (EROD) activity was observed at 14-fold increase after administration of 300 ng TCDF/kg body weight .

Toxicological Impact

TCDF exhibits a range of toxicological effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to alterations in gene expression and cellular responses, contributing to various health issues:

- Carcinogenicity : TCDF is classified as a possible human carcinogen based on animal studies that demonstrated tumorigenesis at high exposure levels .

- Immunotoxicity : Research has shown that TCDF can induce immunosuppression by affecting thymus function and antibody production in exposed animals .

- Reproductive Toxicity : Although no significant reproductive effects were noted at lower doses in male mice, higher doses have been linked to adverse reproductive outcomes .

TCDF's biological activity is primarily mediated through the AhR pathway:

- Gene Expression Modulation : Activation of AhR leads to transcriptional changes that affect various biological pathways including those involved in metabolic processes and cellular defense mechanisms .

- Inflammation : TCDF exposure has been associated with increased inflammatory responses due to the release of cytokines and chemokines from activated macrophages .

Case Studies

Several case studies highlight the environmental and health impacts of TCDF exposure:

- Environmental Contamination : In regions with historical industrial discharge, elevated levels of TCDF have been linked to increased incidences of chloracne and other systemic disorders among local populations .

- Laboratory Studies : In vitro studies using Hepa1c1c7 mouse hepatoma cells demonstrated significant luciferase induction upon exposure to TCDF, indicating its potency as an AhR agonist .

特性

IUPAC Name |

2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVNVHUTQZITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052147 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.92X10-4 mg/l @ 26 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000153 [mmHg] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 2,2,4-trimethylpentane | |

CAS No. |

51207-31-9, 89059-46-1 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-228 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。